NOR1-cpz-SO NOR1-cpz-SO 3-(2-chloro-5-oxo-10-phenothiazinyl)-N-methyl-1-propanamine is a member of phenothiazines.
Brand Name: Vulcanchem
CAS No.: 2037-58-3
VCID: VC0110469
InChI: InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1
SMILES: CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Molecular Formula: C₁₆H₁₇ClN₂OS
Molecular Weight: 320.84

NOR1-cpz-SO

CAS No.: 2037-58-3

Cat. No.: VC0110469

Molecular Formula: C₁₆H₁₇ClN₂OS

Molecular Weight: 320.84

* For research use only. Not for human or veterinary use.

NOR1-cpz-SO - 2037-58-3

Specification

CAS No. 2037-58-3
Molecular Formula C₁₆H₁₇ClN₂OS
Molecular Weight 320.84
IUPAC Name 3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine
Standard InChI InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1
SMILES CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Introduction

Chemical Identity and Structural Properties

NOR1-cpz-SO, scientifically named 3-(2-chloro-5-oxo-10-phenothiazinyl)-N-methyl-1-propanamine, is a metabolite of chlorpromazine formed through both N-demethylation and sulfoxidation processes. This compound represents an important intermediate in the biotransformation pathway of chlorpromazine, a widely used antipsychotic medication. The structure maintains the phenothiazine core characteristic of its parent compound while featuring specific modifications that alter its properties and biological activity .

The key structural features of NOR1-cpz-SO include:

PropertyValue
Molecular FormulaC16H17ClN2OS
Molecular Weight320.8 g/mol
CAS Registry Number2037-58-3
PubChem CID11723560
IUPAC Name3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine
Structural ModificationsLoss of one methyl group from dimethylamine portion and oxidation of sulfur to sulfoxide

Compared to the parent chlorpromazine (molecular formula C17H19ClN2S, molecular weight 318.9 g/mol), NOR1-cpz-SO has undergone two significant transformations: N-demethylation (loss of one methyl group) and sulfoxidation (addition of oxygen to the sulfur atom) . These modifications alter both its physical properties and pharmacological behavior.

Spectroscopic Characterization

The identification and characterization of NOR1-cpz-SO in biological samples rely on various analytical techniques. Spectroscopic data provides crucial information for confirming its presence and distinguishing it from other chlorpromazine metabolites.

Mass Spectrometry

Mass spectrometric analysis of NOR1-cpz-SO reveals a characteristic molecular ion (M+) at m/z 320, consistent with both N-demethylation and addition of an oxygen atom to the parent chlorpromazine structure. The fragmentation pattern shows characteristic peaks at m/z values of:

m/z ValueRelative Intensity (%)Fragment Assignment
32224Isotope pattern due to chlorine
32112-
32067[M+] Molecular ion
2907-
28822-
24949-
24844-
72100Base peak

This distinctive fragmentation pattern helps in the unambiguous identification of NOR1-cpz-SO in complex biological matrices .

UV Spectroscopy

The UV spectral characteristics of NOR1-cpz-SO show absorption maxima at specific wavelengths that aid in its identification:

CompoundUV λmax (nm)
NOR1-cpz-SO257, 316

These absorption patterns differ from both the parent chlorpromazine (259, 313 nm) and other metabolites like chlorpromazine sulfoxide (243, 278, 300, 343 nm), allowing for spectrophotometric differentiation .

Nuclear Magnetic Resonance

1H NMR analysis of NOR1-cpz-SO reveals distinct structural features. The compound has one methyl group and six aromatic protons, confirming both N-demethylation and the presence of oxygen on one of the aromatic rings. The coupling patterns of the aromatic protons provide evidence for the position of hydroxylation .

Biotransformation and Metabolism

Metabolic Pathways

NOR1-cpz-SO is formed through two primary metabolic transformations of chlorpromazine:

  • N-demethylation: Removal of one methyl group from the terminal N,N-dimethyl moiety

  • Sulfoxidation: Addition of an oxygen atom to the sulfur in the phenothiazine ring system

These transformations are part of the complex metabolic fate of chlorpromazine in both mammalian systems and microbial models. Studies suggest that the formation of NOR1-cpz-SO involves cytochrome P-450 enzymes, which are key players in drug metabolism .

Enzymatic Systems

The biotransformation of chlorpromazine to NOR1-cpz-SO has been studied in various biological systems. Research using the fungus Cunninghamella elegans has demonstrated the formation of NOR1-cpz-SO through similar metabolic pathways as those observed in mammals. The enzymatic reactions involve cytochrome P-450, as evidenced by inhibition studies using P-450 inhibitors like SKF 525-A and metyrapone .

The reduced CO difference spectrum of the microsomal fraction in these systems shows an absorption peak at 450 nm, confirming the involvement of cytochrome P-450 in the metabolism of chlorpromazine to its various metabolites, including NOR1-cpz-SO .

Pharmacological Significance

Protein Binding Interactions

Research indicates that NOR1-cpz-SO, along with other metabolites of chlorpromazine, significantly influences the protein binding characteristics of the parent drug. The presence of these metabolites alters the Scatchard plot of chlorpromazine from a two-phase downward curve in vitro to an upward curve in vivo .

The correlation between the ratio of metabolite concentration to parent drug concentration (specifically, CPZSO/CPZ or CPZNO/CPZ) and the free fraction of chlorpromazine suggests that these metabolites compete for protein binding sites with the parent compound. This competition may influence the pharmacokinetics and pharmacodynamics of chlorpromazine therapy .

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of NOR1-cpz-SO and other chlorpromazine metabolites. HPLC chromatograms show distinct peaks for different metabolites, allowing for their identification based on retention times .

Mass Fragmentography

Mass fragmentographic analysis techniques have been utilized to study the variations of NOR1-cpz-SO in schizophrenic patients during treatment and after withdrawal of chlorpromazine. This sensitive technique enables the detection of NOR1-cpz-SO at concentrations as low as 10 ng/ml .

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) has been employed for measuring plasma concentrations of NOR1-cpz-SO in clinical studies. This technique offers high sensitivity and specificity for distinguishing between closely related metabolites .

Pharmacokinetic Properties

Studies on the pharmacokinetics of NOR1-cpz-SO have revealed important insights into its behavior in vivo:

ParameterValue/Observation
Elimination Half-lifeSimilar to parent chlorpromazine (8-33 h)
Plasma ConcentrationLess than 10 ng/ml after 36 h following drug withdrawal
Relative ConcentrationApproximately 20% of chlorpromazine concentration
Age EffectRelative concentrations increase with age
Racial DifferencesHigher concentrations per mg dose in Black vs. White patients

These pharmacokinetic parameters suggest that NOR1-cpz-SO follows similar elimination patterns as the parent compound but with distinct demographic variations in its formation and clearance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator